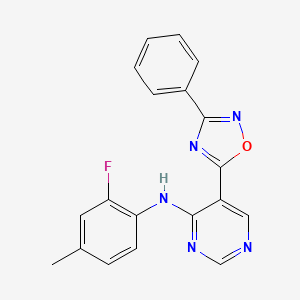

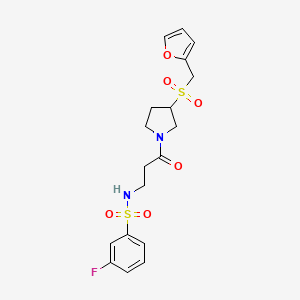

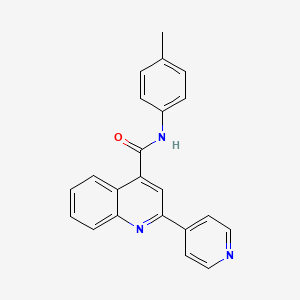

![molecular formula C20H27N3O2S B2785808 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide CAS No. 1049550-32-4](/img/structure/B2785808.png)

1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide” is a derivative of phenylpiperazine . Phenylpiperazine derivatives have been reported to exhibit a variety of biological activities, including antimicrobial and anti-inflammatory effects .

Synthesis Analysis

The synthesis of phenylpiperazine derivatives often involves the reductive amination of substituted aromatic aldehydes using sodium cyanoborohydride in methanol . The synthesized compounds are then purified and their structures are characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy .Molecular Structure Analysis

The molecular structure of phenylpiperazine derivatives is typically characterized by IR, 1H NMR, 13C NMR, and mass spectroscopy . These techniques provide information about the functional groups present in the molecule and their arrangement.Chemical Reactions Analysis

Phenylpiperazine derivatives have been found to exhibit significant antibacterial and antifungal activity . This suggests that they may interact with bacterial and fungal proteins in a way that inhibits their growth.Physical And Chemical Properties Analysis

The physical and chemical properties of phenylpiperazine derivatives can be determined using various analytical techniques. For example, the melting point can be determined using a melting point apparatus .Mecanismo De Acción

Target of Action

The primary target of 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide is acetylcholinesterase (AChE) . AChE is an enzyme that is selectively responsible for hydrolyzing acetylcholine (ACh) in the brain . This enzyme plays a crucial role in learning and memory, and its inhibition is a common therapeutic approach in the treatment of Alzheimer’s disease (AD) .

Mode of Action

The compound interacts with its target, AChE, by inhibiting its activity . This inhibition is achieved through a mixed-type mechanism involving both competitive and non-competitive inhibition . By inhibiting AChE, the compound increases the level of ACh, a neurotransmitter that plays an important role in learning and memory .

Biochemical Pathways

The inhibition of AChE leads to an increase in the level of ACh, which in turn affects the cholinergic neurotransmission pathway . This pathway is involved in various cognitive functions, including learning and memory. Therefore, the compound’s action on this pathway could potentially alleviate the cognitive decline observed in conditions like AD .

Pharmacokinetics

The compound’s ability to inhibit ache suggests that it can cross the blood-brain barrier and exert its effects in the brain

Result of Action

The inhibition of AChE by this compound results in an increase in the level of ACh . This increase can enhance cholinergic neurotransmission, potentially improving learning and memory . Therefore, the compound could have potential therapeutic benefits in conditions characterized by cognitive decline, such as AD .

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of using 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide in lab experiments is its high affinity for various receptors in the brain. This makes it a useful tool for studying the effects of receptor activation or inhibition on behavior and cognition. However, one limitation is that this compound has not been extensively studied in humans, so its effects in vivo are not well understood.

Direcciones Futuras

There are several future directions for research on 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide. One direction is to investigate its potential use in the treatment of depression and anxiety disorders. Another direction is to explore its effects on other neurotransmitter systems, such as the glutamatergic and GABAergic systems. Additionally, further research is needed to understand the long-term effects of this compound and its potential for abuse or addiction.

Métodos De Síntesis

The synthesis of 1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide involves the reaction of 4-phenylpiperazine with 3-chloropropylmethanesulfonate in the presence of a base such as sodium hydride or potassium carbonate. The resulting intermediate is then reacted with N-phenylbenzamide to yield the final product. This method has been optimized to produce high yields of the compound with good purity.

Aplicaciones Científicas De Investigación

1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide has been extensively studied for its potential use as a therapeutic agent. It has been shown to have an affinity for a variety of receptors in the brain, including the dopamine, serotonin, and adrenergic receptors. This compound has been investigated for its potential use in the treatment of depression, anxiety, and schizophrenia.

Safety and Hazards

The safety and hazards associated with phenylpiperazine derivatives would depend on their specific chemical structure and biological activity. Some phenylpiperazine derivatives have been found to exhibit anti-inflammatory activity and were classified in the GHS category 300 < LD50 < 2000 mg/kg, suggesting a moderate level of toxicity .

Propiedades

IUPAC Name |

1-phenyl-N-[3-(4-phenylpiperazin-1-yl)propyl]methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H27N3O2S/c24-26(25,18-19-8-3-1-4-9-19)21-12-7-13-22-14-16-23(17-15-22)20-10-5-2-6-11-20/h1-6,8-11,21H,7,12-18H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MENIYYYIWZBIHV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CCCNS(=O)(=O)CC2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H27N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

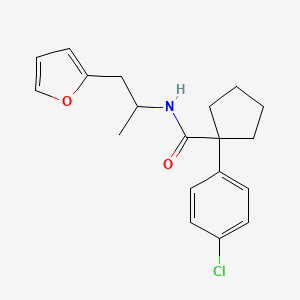

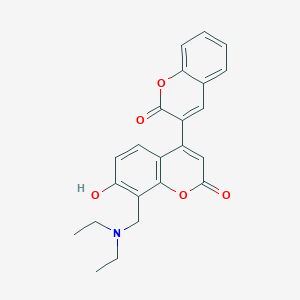

![N~1~-(4-fluorophenyl)-2-[7-methyl-3-oxo-5-(2-toluidino)[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2785730.png)

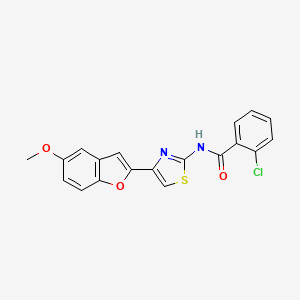

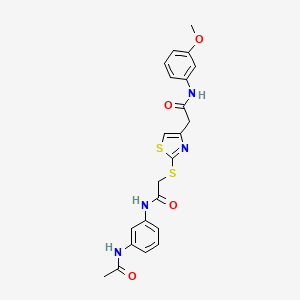

![N-(2,4-dimethylphenyl)-2-((7-(p-tolyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)acetamide](/img/structure/B2785741.png)

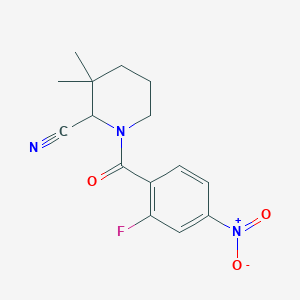

![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[1-[(4-methoxyphenyl)methyl]imidazol-2-yl]sulfanylacetamide](/img/structure/B2785745.png)

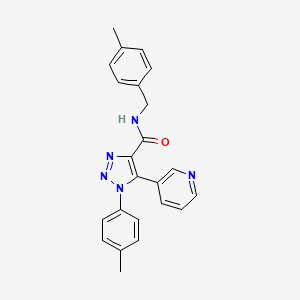

![N-[4-(1H-benzimidazol-2-yl)phenyl]-4-[butyl(ethyl)sulfamoyl]benzamide](/img/structure/B2785748.png)